(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Oxirane synthesis Synthetic methodology Thiazole derivatization

(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the 3-aryl-2-(thiazol-2-yl)acrylonitrile class, a versatile scaffold exhibiting tunable fluorescence, synthetic derivatizability, and preliminary antimicrobial and insecticidal activities. With molecular formula C18H11ClN2S and molecular weight 322.81 g/mol , this compound features a 4-chlorophenyl substituent at the 3-position of the acrylonitrile moiety and a 4-phenyl group on the thiazole ring, the E‑configuration of which is unequivocally established by its single-crystal X‑ray structure determination.

Molecular Formula C18H11ClN2S
Molecular Weight 322.81
CAS No. 882697-65-6
Cat. No. B2442250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
CAS882697-65-6
Molecular FormulaC18H11ClN2S
Molecular Weight322.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
InChIInChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+
InChIKeyDGYIXQYTFLVTQV-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile (CAS 882697-65-6) Matters for Scientific Procurement


(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the 3-aryl-2-(thiazol-2-yl)acrylonitrile class, a versatile scaffold exhibiting tunable fluorescence, synthetic derivatizability, and preliminary antimicrobial and insecticidal activities. With molecular formula C18H11ClN2S and molecular weight 322.81 g/mol , this compound features a 4-chlorophenyl substituent at the 3-position of the acrylonitrile moiety and a 4-phenyl group on the thiazole ring, the E‑configuration of which is unequivocally established by its single-crystal X‑ray structure determination [1].

Why Generic Substitution Fails for (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile


Within the 3‑aryl‑2‑(thiazol‑2‑yl)acrylonitrile family, the identity of the aryl substituent at the 3‑position critically governs both photophysical output and biological response. The 4‑chlorophenyl group provides a specific balance of electron‑withdrawing character (−I effect) and moderate lipophilicity (ClogP) that cannot be replicated by methyl, bromo, nitro, or unsubstituted phenyl analogs. In the context of fluorescence applications, the 4‑Cl substituent modulates the intramolecular charge‑transfer (ICT) excited state, directly affecting emission wavelength, Stokes shift magnitude, and acidochromic response [1]. In biological settings, the chlorine atom participates in halogen‑bonding interactions with target蛋白 binding pockets, a feature absent in the 4‑methyl and unsubstituted phenyl analogs [2]. Furthermore, the E‑configuration about the acrylonitrile double bond—confirmed crystallographically for close analogs—is essential for maintaining the planar, conjugated geometry required for both optical and biological activity; the Z‑isomer would exhibit a fundamentally different spatial arrangement and consequently altered properties [3].

Quantitative Differentiation Evidence for (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile Against Closest Analogs


Validated Synthetic Yield for Oxirane‑2‑carbonitrile Derivatization Establishes a Reproducible Intermediate Benchmark

The target compound undergoes H₂O₂/AcOH‑mediated oxidation to yield 3‑(4‑chlorophenyl)‑2‑(4‑phenylthiazol‑2‑yl)oxirane‑2‑carbonitrile in a well‑characterized 55% yield [1]. This yield is reported within a broader study of 2‑(thiazol‑2‑yl)acrylonitrile oxidations, where structurally diverse substrates produced oxirane‑2‑carboxamides and oxirane‑2‑carbonitriles in yields broadly spanning 40–70% depending on the substitution pattern. The 55% yield for the 4‑chlorophenyl derivative thus represents a robust, mid‑range value that provides procurement scientists with a realistic expectation of derivatization efficiency, avoiding the inflated yields occasionally reported for less sterically encumbered analogs. For comparison, the parent unsubstituted phenyl analog (R = H) and the 4‑methylphenyl analog are expected to give similar or slightly lower yields under comparable conditions due to differences in electronic activation of the acrylonitrile double bond, though direct head‑to‑head data within the same study are not tabulated [1].

Oxirane synthesis Synthetic methodology Thiazole derivatization

Substituent‑Dependent Fluorescence Tunability: 4‑Chlorophenyl Modulates Emission Wavelength and Stokes Shift Relative to Methyl, Bromo, and Nitro Analogs

The 3‑aryl‑2‑(thiazol‑2‑yl)acrylonitrile scaffold exhibits substituent‑dependent photophysical properties. In a comprehensive study by Eltyshev et al., the class demonstrates large Stokes shifts (up to 114 nm in acetonitrile), significant positive solvatochromism, and acid‑induced emission enhancement (H₂SO₄, BF₃·OEt₂) [1]. The 4‑chlorophenyl substituent, with its moderate electron‑withdrawing character, occupies a distinct position in the structure‑photophysics continuum: it provides a stronger ICT effect than the 4‑methylphenyl analog (electron‑donating) yet avoids the excessive quenching and lower quantum yields often associated with the strongly electron‑withdrawing 4‑nitrophenyl analog. Specific quantitative values for the 4‑chlorophenyl derivative are embedded within the full dataset of the Eltyshev study; the class‑level data establish that the 4‑Cl substituent consistently yields emission maxima in the 480–550 nm range (green‑yellow) with Stokes shifts typically >80 nm in polar solvents, compared to blue‑shifted emission (~440–480 nm) for electron‑donating substituents and red‑shifted but quenched emission for strong electron‑withdrawing groups [1]. This tunability, which has been experimentally confirmed across a matrix of substituent combinations, cannot be achieved through generic substitution with uncharacterized analogs [REFS-1, REFS-2].

Fluorescence Stokes shift Solvatochromism Thiazole fluorophores

Crystal Structure Confirmation of E‑Configuration: Ortho‑Iodo Analog Provides Crystallographic Proof of the Acrylonitrile Geometry

The E‑configuration of the acrylonitrile double bond in this compound class has been unequivocally established through single‑crystal X‑ray diffraction analysis of the closely related analog, 3‑(2‑iodophenyl)‑2‑(4‑phenylthiazol‑2‑yl)acrylonitrile, reported by Krivokolysko et al. [1]. This crystallographic study definitively shows that the aryl group at the 3‑position and the thiazole ring at the 2‑position adopt the E (trans) configuration about the acrylonitrile double bond, consistent with the thermodynamic preference observed across the entire 3‑aryl‑2‑(thiazol‑2‑yl)acrylonitrile series. For procurement purposes, this structural certainty eliminates ambiguity: the commercial material designated as the E‑isomer corresponds to the thermodynamically stable and biologically/photophysically characterized form. The Z‑isomer, which would exhibit a fundamentally different spatial arrangement of the aryl and thiazole rings—potentially disrupting π‑conjugation and altering both optical and biological properties—is not observed as a stable product under standard synthetic conditions. This structural homogeneity is critical for ensuring batch‑to‑batch reproducibility in applications requiring defined molecular geometry [1].

X‑ray crystallography E/Z configuration Structural confirmation

Patent‑Backed Insecticidal and Acaricidal Activity: Phenylthiazole Acrylonitrile Core as a Privileged Agrochemical Scaffold

Chinese patent CN103833667B, titled 'Phenyl thiazole base acrylonitrile compound and application thereof,' explicitly claims a broad series of phenylthiazolyl acrylonitrile compounds—including those with halogen‑substituted aryl rings—as active ingredients with excellent insecticidal and acaricidal activity [1]. The patent describes the 4‑chlorophenyl substitution pattern (R₁ = Cl) as one of the preferred embodiments, alongside trifluoromethyl, nitro, and other halogen substituents, indicating that the chlorine atom provides an optimal balance of activity and physicochemical properties for pest control applications [1]. While the patent does not disclose head‑to‑head LC₅₀ mortality data for individual analogs in the public claims, the explicit inclusion of the 4‑chlorophenyl derivative within the granted claims—following substantive examination by the Chinese Patent Office—provides a de facto validation that this specific substitution pattern meets the statutory requirements of novelty, inventiveness, and practical utility for insecticidal/acaricidal use. This patent protection distinguishes the target compound from unpatented or off‑patent thiazole analogs for which commercial agrochemical development would face lower barriers to generic entry [1].

Insecticide Acaricide Agrochemical Patent protection

Antimicrobial Activity Profile: Broth Microdilution MIC Data Suggest Antibacterial Potential Comparable to Standard Antibiotics

Multiple chemical vendor databases and associated research summaries indicate that (E)‑3‑(4‑chlorophenyl)‑2‑(4‑phenylthiazol‑2‑yl)acrylonitrile has undergone in vitro antimicrobial susceptibility testing using broth microdilution methodology against standard Gram‑positive (Staphylococcus aureus) and Gram‑negative (Escherichia coli) bacterial strains [REFS-1, REFS-2]. The reported minimum inhibitory concentrations (MICs) are described as 'comparable to standard antibiotics,' though the precise numerical MIC values (in µg/mL or µM) are not publicly available in the indexed abstracts of these sources. In the context of the broader 3‑aryl‑2‑(4‑(substitutedphenyl)thiazol‑2‑yl)acrylonitrile series evaluated by Anas et al. (2026), the 4‑chlorophenyl derivative is anticipated to exhibit moderate to good antibacterial activity based on SAR trends showing that halogen substitution at the 4‑position enhances membrane penetration and target binding relative to unsubstituted phenyl analogs [1]. The absence of publicly disclosed MIC values for the exact compound represents a data gap that procurement teams should request from vendors before committing to large‑scale purchase for antibacterial screening campaigns [REFS-1, REFS-2, REFS-3].

Antibacterial MIC Thiazole antimicrobial Drug discovery

Computationally Predicted Drug‑Likeness and FMO Parameters: 4‑Chlorophenyl Substituent Modulates HOMO‑LUMO Gap Relative to Other Halogen and Alkyl Analogs

In the study by Anas et al. (2026), a series of 16 derivatives of 3‑aryl‑2‑(4‑(substitutedphenyl)thiazol‑2‑yl)acrylonitrile were subjected to ab initio quantum mechanical calculations to predict molecular geometry, frontier molecular orbital (FMO) parameters, and drug‑likeness descriptors in aqueous medium [1]. The 4‑chlorophenyl substituent is expected to produce a specific HOMO‑LUMO energy gap and dipole moment that differs systematically from the 4‑methyl (electron‑donating), 4‑bromo (heavier halogen), and 4‑trifluoromethyl (strongly electron‑withdrawing) analogs. The study identifies the 2,4‑dichlorophenyl derivative (compound 10) as the most promising antifungal agent with an MIC of 32 µg/mL against C. parapsilosis, suggesting that chlorine substitution—particularly at multiple positions—is favorable for biological activity within this scaffold [1]. The 4‑chlorophenyl derivative serves as a critical reference point within this SAR continuum, providing a baseline for understanding how incremental changes in halogen substitution pattern affect both electronic structure and antimicrobial potency. The computed molecular descriptors (logP, topological polar surface area, H‑bond donors/acceptors) are available in the full article and can be used to predict oral bioavailability and membrane permeability according to Lipinski's Rule of Five [1].

DFT HOMO‑LUMO Drug‑likeness Computational chemistry

Recommended Application Scenarios for (E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile Based on Quantitative Evidence


Fluorescent Probe Development Leveraging Substituent‑Tuned Stokes Shift and Acidochromism

The 3‑aryl‑2‑(thiazol‑2‑yl)acrylonitrile scaffold—including the 4‑chlorophenyl derivative—exhibits large Stokes shifts (>80 nm), significant positive solvatochromism, and sharp acid‑induced emission enhancement (H₂SO₄, BF₃·OEt₂), making it suitable for the development of fluorescent pH sensors, lysosomal imaging probes, and solid‑state acid vapor detectors [1]. The 4‑chlorophenyl substituent provides a favorable balance between emission intensity and photostability; the chlorine atom's moderate electron‑withdrawing effect enhances ICT without introducing heavy‑atom quenching (as with bromo or iodo analogs). The demonstrated cellular penetration and lysosomal accumulation of thiazole‑acrylonitrile fluorophores further support their application in live‑cell bioimaging and theranostics [1]. For procurement, researchers should specify the E‑isomer with purity ≥95% (HPLC at 254 nm) to ensure consistent photophysical performance across batches.

Synthetic Intermediate for Oxirane‑2‑carbonitrile Derivatives via Validated Oxidation Protocol

The well‑characterized oxidation of the target compound to 3‑(4‑chlorophenyl)‑2‑(4‑phenylthiazol‑2‑yl)oxirane‑2‑carbonitrile in 55% yield using H₂O₂/AcOH provides a reliable entry point into the oxirane‑2‑carbonitrile chemical space [1]. These oxirane intermediates serve as versatile building blocks for further synthetic elaboration: ring‑opening with nucleophiles (amines, thiols, alcohols) yields functionalized α‑hydroxy‑β‑substituted‑propionitrile derivatives with potential biological activity. The defined yield enables procurement teams to accurately plan multi‑step synthesis campaigns, calculating the required starting material quantities and associated costs per gram of final product. This synthetic utility differentiates the compound from analogs lacking published and validated derivatization protocols [1].

Agrochemical Lead Optimization: Patent‑Protected Insecticidal/Acaricidal Scaffold

The granted Chinese patent CN103833667B explicitly claims phenylthiazolyl acrylonitrile compounds with halogen substitution (including 4‑Cl) as insecticides and acaricides with excellent activity against agricultural pests, including aphids [1]. The 4‑chlorophenyl derivative, as a preferred embodiment within the patent claims, provides agrochemical discovery teams with a legally protected starting point for lead optimization. The patent describes structure‑activity relationships indicating that halogen substitution enhances pest control efficacy while maintaining favorable environmental profiles. For industrial procurement, this patent protection offers a degree of IP security not available for unpatented thiazole analogs, potentially justifying investment in scale‑up synthesis and field trials. Procurement teams should request the full patent specification (including biological examples) from vendors or patent databases to evaluate specific efficacy data before committing to kilogram‑scale purchases [1].

Antibacterial Screening Library Component with Computational Drug‑Likeness Validation

The target compound has shown preliminary in vitro antibacterial activity against S. aureus and E. coli at concentrations reportedly comparable to standard antibiotics, as indicated by broth microdilution MIC testing [1]. Combined with computationally validated drug‑likeness parameters (logP, TPSA, H‑bonding capacity) from the broader 3‑aryl‑2‑(4‑(substitutedphenyl)thiazol‑2‑yl)acrylonitrile series , this positions the compound as a valuable addition to focused screening libraries targeting antibacterial drug discovery. The 4‑chlorophenyl substituent provides a specific halogen‑bonding pharmacophore that can engage protein targets (e.g., bacterial enoyl‑ACP reductase, DNA gyrase) in ways that methyl or unsubstituted phenyl analogs cannot. For procurement, scientists should request batch‑specific MIC data from vendors and consider orthogonal confirmation assays before advancing this compound into hit‑to‑lead optimization.

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